molecular formula C11H20O2 B13312946 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13312946
M. Wt: 184.27 g/mol
InChI Key: WMDKSGJXHPRFNX-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde is a cyclohexane-based aliphatic aldehyde featuring a carbaldehyde group at position 1, a methyl substituent at position 3, and a 1-hydroxypropan-2-yl group. The hydroxypropan-2-yl moiety introduces chirality and hydroxyl functionality, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O2/c1-9-4-3-5-11(6-9,8-13)10(2)7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

WMDKSGJXHPRFNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C=O)C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylcyclohexanone.

    Addition of Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group is introduced through a Grignard reaction using 1-bromo-2-propanol and magnesium in anhydrous ether.

    Oxidation: The resulting alcohol is then oxidized to form the aldehyde group using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo substitution reactions with reagents like thionyl chloride to form corresponding chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-methanol.

    Substitution: 1-(1-Chloropropan-2-yl)-3-methylcyclohexane-1-carbaldehyde.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name Core Structure Key Functional Groups Notable Features
Target Compound Cyclohexane Aldehyde, hydroxyl, methyl Aliphatic, chiral centers (if present)
Acorenone C (spirocyclic terpenoid) Spiro[4.5]decenone Ketone, hydroxyl, methyl Conjugated carbonyl, stereochemical complexity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole Aldehyde, benzoyl, phenyl Aromatic heterocycle, antioxidant activity
Chromone-3-carbaldehyde derivative Benzopyranone Aldehyde, methoxy, propenyl ester Conjugated π-system, synthetic versatility
1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde Imidazole Aldehyde, triphenylmethyl Bulky substituent, potential for catalysis

Physicochemical Properties

  • Solubility : The cyclohexane backbone and methyl group may reduce water solubility compared to aromatic analogs (e.g., pyrazole derivatives), which benefit from planar structures and polar substituents (e.g., benzoyl groups) .
  • Stereochemical Effects: Acorenone C’s Cotton effects (negative at 213 nm, positive at 244 nm) highlight the role of stereochemistry in optical activity, suggesting that the target compound’s chiral centers (if present) could similarly influence its spectroscopic properties.

Biological Activity

1-(1-Hydroxypropan-2-yl)-3-methylcyclohexane-1-carbaldehyde, with the CAS number 1934423-55-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its chemical structure, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.27 g/mol
  • Purity : Minimum 95% .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, aldehydes in general have been noted for their ability to inhibit bacterial growth and biofilm formation. The specific activity of this compound remains to be thoroughly explored; however, its structural analogs suggest potential efficacy against various pathogens.

Antioxidant Activity

Aldehyde compounds often demonstrate antioxidant properties, which can protect cells from oxidative stress. Research into related compounds indicates that such structures can scavenge free radicals and reduce oxidative damage in biological systems. This property may be beneficial in preventing diseases linked to oxidative stress, such as cardiovascular diseases and cancer.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of cyclohexane derivatives found that certain structural modifications enhanced their effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the findings suggest that its unique structure could be optimized for similar antimicrobial applications .

Case Study 2: Antioxidant Potential

In a comparative analysis of various aldehydes, it was observed that those with hydroxyl groups exhibited superior antioxidant activities. The presence of the hydroxyl group in this compound may enhance its capacity to act as a radical scavenger . Further studies are needed to quantify this activity.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntioxidant ActivityReference
This compoundPotential (inferred)High (inferred)
Related Aldehyde Compound ASignificantModerate
Related Aldehyde Compound BModerateHigh

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